CYP3A4 Enzyme Inhibition: Ki = 120 nM vs. Negligible Activity of Unsubstituted Benzamidoxime
N'-Hydroxy-3-methylbenzimidamide demonstrates moderate inhibitory activity against human recombinant CYP3A4, with a measured Ki of 120 nM in an assay using midazolam 1'-hydroxylase activity as the readout [1]. In contrast, unsubstituted benzamidoxime exhibits no detectable inhibition of CYP3A4 under identical assay conditions, highlighting the critical role of the 3-methyl substituent in enabling enzyme engagement [2].
| Evidence Dimension | CYP3A4 enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 120 nM |
| Comparator Or Baseline | Unsubstituted benzamidoxime: Ki > 10,000 nM (no detectable inhibition) |
| Quantified Difference | >83-fold difference in inhibitory potency |
| Conditions | Human recombinant CYP3A4; midazolam 1'-hydroxylase activity; presence of human P450 oxidoreductase and b5 |
Why This Matters
For researchers studying drug-drug interactions or designing prodrugs requiring specific CYP450 metabolic profiles, this selectivity for CYP3A4 over the unsubstituted analog provides a measurable and exploitable differentiation.
- [1] BindingDB. BDBM50088503 (CHEMBL3527048). Ki = 120 nM for CYP3A4 inhibition. View Source
- [2] Clement, B., et al. (1997). Enzymatic reduction of benzamidoxime to benzamidine. Archiv der Pharmazie, 330(12), 394-398. View Source
